molecular formula C18H20N2O5 B5178619 N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No.: B5178619
M. Wt: 344.4 g/mol
InChI Key: MJGPLZJXXCFCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as NBOMe, is a synthetic psychedelic compound that has gained popularity in recent years due to its potent effects. It belongs to the family of phenethylamines and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as adrenergic and dopaminergic receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause alterations in perception, mood, and cognition, leading to visual and auditory hallucinations, altered sense of time, and changes in thought processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide in scientific research is its potent and selective effects on serotonin receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, its potent effects also pose a risk for toxicity and adverse reactions, which limits its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide, including its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Other areas of research could focus on the development of novel compounds based on the structure of this compound, or the investigation of its effects on other neurotransmitter systems. Further studies are also needed to fully understand the long-term effects of this compound use and its potential risks for toxicity and adverse reactions.
Conclusion:
In conclusion, this compound is a synthetic psychedelic compound that has gained popularity in recent years due to its potent effects and potential applications in scientific research. Its selective effects on serotonin receptors make it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its potent effects also pose a risk for toxicity and adverse reactions, which limits its use in certain experiments. Further research is needed to fully understand the potential benefits and risks of this compound use.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenethylamine with 4-methoxybenzaldehyde in the presence of a reducing agent. Other methods involve the use of reagents such as benzyl bromide and ethylenediamine, or the condensation of 2,5-dimethoxyphenethylamine with 4-methoxybenzyl chloride.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(4-methoxybenzyl)ethanediamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to interact with serotonin receptors in the brain, leading to altered perception and cognition. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-13-6-4-12(5-7-13)11-19-17(21)18(22)20-15-10-14(24-2)8-9-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGPLZJXXCFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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